N-(2-(diethylamino)ethyl)-N-(6-ethylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride
CAS No.: 1216434-90-0
VCID: VC5740606
Molecular Formula: C20H26ClN3O2S
Molecular Weight: 407.96
* For research use only. Not for human or veterinary use.
![N-(2-(diethylamino)ethyl)-N-(6-ethylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride - 1216434-90-0](/images/structure/VC5740606.png)
Description |
N-(2-(diethylamino)ethyl)-N-(6-ethylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride is a complex organic compound with a molecular formula of C20H26ClN3O2S and a molecular weight of approximately 408.0 g/mol . This compound belongs to the broader category of furan-2-carboxamide derivatives, which have garnered attention in medicinal chemistry due to their potential biological activities. Synthesis and Chemical ReactionsThe synthesis of N-(2-(diethylamino)ethyl)-N-(6-ethylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride typically involves multi-step organic reactions. These reactions require careful optimization of conditions such as temperature, solvent choice, and reaction time to achieve the desired product efficiently. Common techniques for monitoring the synthesis include thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC). Potential ApplicationsGiven its structural complexity and potential biological activity, N-(2-(diethylamino)ethyl)-N-(6-ethylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride is primarily used in research settings to explore its pharmacological properties. Further studies are necessary to fully understand its mechanisms of action and potential therapeutic applications. |
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CAS No. | 1216434-90-0 |
Product Name | N-(2-(diethylamino)ethyl)-N-(6-ethylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride |
Molecular Formula | C20H26ClN3O2S |
Molecular Weight | 407.96 |
IUPAC Name | N-[2-(diethylamino)ethyl]-N-(6-ethyl-1,3-benzothiazol-2-yl)furan-2-carboxamide;hydrochloride |
Standard InChI | InChI=1S/C20H25N3O2S.ClH/c1-4-15-9-10-16-18(14-15)26-20(21-16)23(12-11-22(5-2)6-3)19(24)17-8-7-13-25-17;/h7-10,13-14H,4-6,11-12H2,1-3H3;1H |
Standard InChIKey | CZFKXMXTGNUJBE-UHFFFAOYSA-N |
SMILES | CCC1=CC2=C(C=C1)N=C(S2)N(CCN(CC)CC)C(=O)C3=CC=CO3.Cl |
Solubility | not available |
PubChem Compound | 16808561 |
Last Modified | Aug 17 2023 |
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